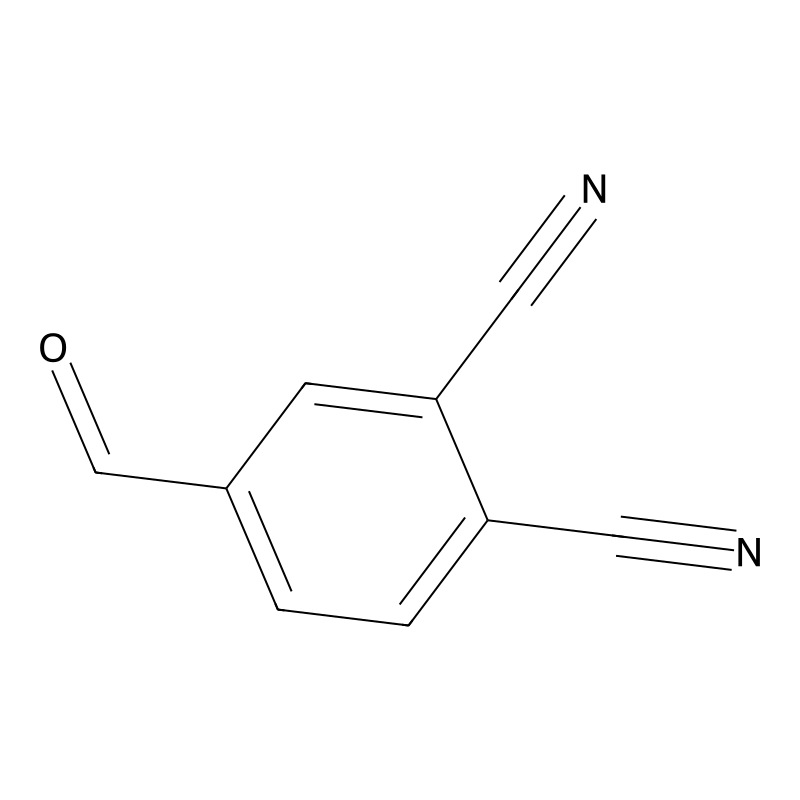4-Formylphthalonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Photophysical and Supramolecular Chemistry:
- 4-Formylphthalonitrile acts as an acceptor molecule in photophysical and supramolecular chemistry research. This means it can readily accept electrons from excited state donor molecules, facilitating energy transfer and various photochemical processes [].
Cardiac Research:
- Studies suggest 4-Formylphthalonitrile possesses cardiac immobilizing properties []. This potential application requires further investigation to understand its mechanism and potential benefits in specific cardiac research areas.
Oxidative Stress and Diagnostics:
- Research suggests 4-Formylphthalonitrile may hold promise as an oxidant and diagnostic agent for cardiovascular diseases []. However, further research is needed to validate its efficacy and develop practical applications in clinical settings.
Material Science and Synthesis:
- 4-Formylphthalonitrile can be synthesized through the reaction of phthalonitrile with formaldehyde []. This knowledge aids in the development of new materials and exploration of its potential integration into existing synthesis processes.
Cell Biology and Biomedical Research:
4-Formylphthalonitrile is an organic compound with the molecular formula . It consists of a phthalonitrile structure with a formyl group (-CHO) attached to one of the aromatic rings. This compound is characterized by its unique electronic properties due to the presence of both nitrile and aldehyde functional groups, which can participate in various
- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohol derivatives.
- Condensation Reactions: It can react with amines or other nucleophiles to form imines or Schiff bases, which are important intermediates in organic synthesis.
- Cyclization Reactions: The compound can also undergo cyclization to form heterocycles when reacted with appropriate reagents, such as amines or thiols.
- Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
4-Formylphthalonitrile can be synthesized through several methods:
- Vilsmeier-Haack Reaction: This method involves the reaction of phthalonitrile with phosphorus oxychloride and dimethylformamide, leading to the introduction of the formyl group.
- Oxidation of Phthalonitrile Derivatives: Certain derivatives of phthalonitrile can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield 4-formylphthalonitrile.
- Reformulation from Related Compounds: Starting from other substituted phthalonitriles, selective functionalization can lead to the formation of 4-formylphthalonitrile via controlled reactions.
4-Formylphthalonitrile has several applications in:
- Organic Synthesis: It serves as an intermediate for synthesizing various biologically active compounds and dyes.
- Material Science: Due to its electronic properties, it is studied for potential applications in organic electronics and photonic devices.
- Pharmaceutical Development: Its derivatives are explored for potential use in drug development due to their biological activities.
Interaction studies involving 4-formylphthalonitrile focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential mechanisms of action in biological systems and its utility in synthetic chemistry. Investigations into its interactions with metal ions have also been conducted, revealing complex formation that could be relevant for catalysis or sensing applications.
Several compounds share structural similarities with 4-formylphthalonitrile, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Phthalonitrile | Lacks formyl group; used in dye synthesis | |
| 2-Aminobenzaldehyde | Contains an amine; used in pharmaceuticals | |
| Benzaldehyde | Simple aromatic aldehyde; widely used in synthesis | |
| 4-Cyanobenzaldehyde | Contains a cyano group; used in organic synthesis |
Uniqueness of 4-Formylphthalonitrile
What sets 4-formylphthalonitrile apart from these similar compounds is its dual functionality derived from both the aldehyde and nitrile groups. This combination allows for versatile reactivity patterns not present in simpler analogs, making it a valuable intermediate in synthetic organic chemistry and materials science. Its unique properties enable it to participate in complex reaction mechanisms that are essential for developing new materials and pharmaceuticals.








